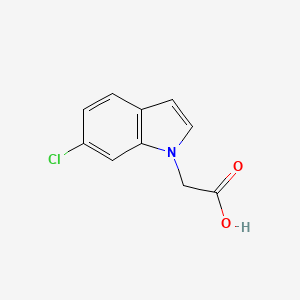

(6-chloro-1H-indol-1-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-chloroindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-8-2-1-7-3-4-12(6-10(13)14)9(7)5-8/h1-5H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXDBYYTCZPJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (6-chloro-1H-indol-1-yl)acetic acid: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-chloro-1H-indol-1-yl)acetic acid is a halogenated indole derivative of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed synthetic methodologies, and an exploration of its biological activities. As a Senior Application Scientist, this document is structured to deliver not just data, but also to explain the causality behind experimental choices and to ground the information in authoritative references, providing a self-validating system of protocols and insights for researchers in drug discovery and development.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of new therapeutic agents. This compound, with its chloro-substitution on the benzene ring and an acetic acid moiety at the N-1 position, represents a synthetically accessible derivative with potential anti-inflammatory and analgesic properties.[2] This guide will delve into the specific chemical characteristics that underpin its potential therapeutic applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.

Core Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO₂ | [2][3] |

| Molecular Weight | 209.63 g/mol | [2][4] |

| CAS Number | 943654-33-9 | [4][5][6] |

| Appearance | Off-white to pale solid | |

| Solubility | Soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[2] | [2] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the indole ring and the methylene protons of the acetic acid side chain. The aromatic protons are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns influenced by the chloro-substituent. The methylene protons of the acetic acid group will present as a singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons of the indole ring, typically in the 110-140 ppm range.[2] The carbon bearing the chlorine atom will exhibit a characteristic chemical shift. The carbonyl carbon of the carboxylic acid will be observed significantly downfield.

The IR spectrum of this compound is characterized by several key absorption bands that confirm its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600-1450 | C=C stretch | Aromatic Ring |

| ~750 | C-Cl stretch | Aryl Halide |

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer in the solid state.[2]

Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of 209.63 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom, with an (M+2) peak approximately one-third the intensity of the M+ peak.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-alkylation of 6-chloroindole. This section provides a detailed, field-proven protocol.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol describes the N-alkylation of 6-chloroindole using ethyl bromoacetate followed by hydrolysis.

Materials:

-

6-chloroindole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl bromoacetate

-

Sodium hydroxide (NaOH)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Deprotonation of 6-chloroindole:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 6-chloroindole (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt of 6-chloroindole.

-

-

N-Alkylation:

-

Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq.) dropwise.

-

Let the reaction mixture stir at room temperature overnight.

-

-

Work-up of the Ester Intermediate:

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl (6-chloro-1H-indol-1-yl)acetate.

-

-

Hydrolysis to the Carboxylic Acid:

-

Dissolve the crude ester in methanol.

-

Add an aqueous solution of sodium hydroxide (e.g., 2 M, 2-3 eq.) and stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexane) to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

-

Expertise & Experience Insights: The use of sodium hydride as a base ensures complete deprotonation of the indole nitrogen, leading to a more efficient N-alkylation. Using the ester of bromoacetic acid followed by hydrolysis is often preferred as it can lead to a cleaner reaction and easier purification compared to the direct use of bromoacetic acid.

Chemical Reactivity and Stability

Reactivity of the Indole Nucleus

The indole ring system is electron-rich and generally undergoes electrophilic aromatic substitution. The most reactive position for electrophilic attack on the indole ring is typically the C3 position. However, in N-substituted indoles such as this compound, the reactivity at C3 is still significant, though the N-substituent can influence the overall reactivity. The chloro-substituent at the C6 position is a deactivating group, which will slightly reduce the reactivity of the benzene portion of the indole ring towards electrophilic substitution.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety of this compound undergoes typical reactions of carboxylic acids, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst.

-

Amide formation: Reaction with amines, often activated by coupling agents.

-

Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Stability

This compound is generally stable under normal laboratory conditions. However, like many indole derivatives, it may be sensitive to strong acids and prolonged exposure to light and air, which can lead to gradual decomposition. It is advisable to store the compound in a cool, dark, and dry place.

Biological Activity and Mechanism of Action

Indole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1]

Anti-inflammatory and Analgesic Potential

Several studies have indicated that indole acetic acid derivatives can exhibit significant anti-inflammatory and analgesic effects.[2] The mechanism of action for many of these compounds is attributed to the inhibition of cyclooxygenase (COX) enzymes.[7]

Cyclooxygenase (COX) Inhibition

Caption: Proposed mechanism of action via COX enzyme inhibition.

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[7] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. It is hypothesized that this compound may act as a COX inhibitor, thereby reducing the production of prostaglandins and alleviating inflammation and pain. Further research is needed to determine its selectivity for COX-1 versus COX-2, which is a critical factor in the safety profile of NSAIDs.[2]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable compound for researchers in the field of drug discovery. Its straightforward synthesis and the biological potential of its indole scaffold make it an attractive starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and insights into its potential mechanism of action. The information presented herein is intended to serve as a robust resource for scientists and to facilitate further research into the therapeutic applications of this and related indole derivatives.

References

-

Analgesic and Anti-Inflammatory Potential of Indole Derivatives - Taylor & Francis Online. Available at: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. Available at: [Link]

-

Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC - NIH. Available at: [Link]

-

Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed. (2024-12-31). Available at: [Link]

-

Synthesis and Antiinflammatory Activity of Heterocyclic Indole Derivatives. | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]

-

This compound 943654-33-9 - 瑞楚生物. Available at: [Link]

-

Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - NIH. (2023-04-19). Available at: [Link]

-

6-chloro-1H-indole - 17422-33-2, C8H6ClN, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20). Available at: [Link]

-

This compound - Amerigo Scientific. Available at: [Link]

-

1H-Indole-1-acetic acid | C10H9NO2 | CID 90448 - PubChem - NIH. Available at: [Link]

-

Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Available at: [Link]

-

Indole-3-acetic Acid - Organic Syntheses Procedure. Available at: [Link]

-

6-Chloro-1H-indole-2-carboxylic acid, 97% | 16732-75-5 - J&K Scientific. Available at: [Link]

-

Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. (2011-09-30). Available at: [Link]

-

Supporting Information - Wiley-VCH. Available at: [Link]

-

Indole-3-acetic acid, 6-chloro-2-methyl- - the NIST WebBook. Available at: [Link]

-

6-chloro-1H-indole - 17422-33-2, C8H6ClN, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025-05-20). Available at: [Link]

-

Preparation and Properties of INDOLE. Available at: [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. (2025-02-28). Available at: [Link]

-

Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - NIH. (2023-04-19). Available at: [Link]

-

Electrophilic aromatic substitution - Wikipedia. Available at: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Available at: [Link]

-

Protonated montmorillonite-mediated highly specific isomerization of oleanolic acid esters: application to the synthesis of Δ13(18)-CDDO-Me - Supporting Information. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

Supporting information Indoles - The Royal Society of Chemistry. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010-04-16). Available at: [Link]

-

4.11: Electrophilic Aromatic Substitution Reactions of Benzene Derivatives - Chemistry LibreTexts. (2021-05-20). Available at: [Link]

- Table of Characteristic IR Absorptions.

-

Intro to Electrophilic Aromatic Substitution: Crash Course Organic Chemistry #37 - YouTube. (2021-10-13). Available at: [Link]

-

Acetic acid - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

-

3-Indole acetic acid - Optional[13C NMR] - Spectrum - SpectraBase. Available at: [Link]

Sources

- 1. [Chemistry of indoles: new reactivities of indole nucleus and its synthetic application] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 943654-33-9 [smolecule.com]

- 4. 2-(6-Chloro-1h-indol-1-yl)acetic acid - CAS:943654-33-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (6-chloro-1H-indol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold in Medicinal Chemistry

The indole nucleus is a cornerstone in drug discovery, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] Its structural motif is embedded in numerous natural products and FDA-approved pharmaceuticals, demonstrating its remarkable ability to interact with a wide range of biological targets.[2] The functionalization of the indole core, particularly at the N-1 position, offers a powerful strategy to modulate the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles.[1] The introduction of an acetic acid moiety at this position gives rise to indole-1-acetic acid derivatives, a class of compounds that has garnered significant interest for its therapeutic potential.

This guide focuses on the synthesis of a specific analogue, (6-chloro-1H-indol-1-yl)acetic acid. The presence of a chlorine atom at the 6-position of the indole ring can significantly influence the electronic properties and metabolic stability of the final compound, making this a particularly interesting scaffold for the development of novel therapeutic agents.[1] Derivatives of indole acetic acid have been explored for a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[3][4][5] This document provides a comprehensive overview of a reliable and efficient pathway for the synthesis of this compound, delving into the mechanistic rationale behind the chosen synthetic strategy and offering detailed experimental protocols.

Strategic Approach to Synthesis: A Two-Step Pathway

The most direct and widely employed route for the synthesis of this compound involves a two-step sequence starting from the commercially available 6-chloroindole. This strategy hinges on two fundamental organic transformations:

-

N-Alkylation: The introduction of an acetate moiety at the nitrogen atom of the indole ring.

-

Hydrolysis: The conversion of the resulting ester into the desired carboxylic acid.

This approach is favored for its efficiency, relatively mild reaction conditions, and the ready availability of the starting materials.

Caption: Overall synthetic strategy for this compound.

Part 1: N-Alkylation of 6-Chloroindole

The initial and crucial step in this synthesis is the N-alkylation of 6-chloroindole. This reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated indole nitrogen acts as the nucleophile.

Mechanistic Insights

The N-alkylation of an indole is a well-established transformation that typically proceeds via an SN2 pathway.[1] The mechanism can be broken down into two key events:

-

Deprotonation: A suitable base is used to abstract the acidic proton from the nitrogen atom of the 6-chloroindole ring. This generates a highly nucleophilic indolide anion. The choice of base is critical to ensure efficient deprotonation without promoting unwanted side reactions. Strong bases such as sodium hydride (NaH) are highly effective, though weaker inorganic bases like potassium carbonate (K2CO3) can also be employed, often requiring slightly more forcing conditions.[6][7]

-

Nucleophilic Attack: The generated indolide anion then attacks the electrophilic carbon atom of the alkylating agent, in this case, ethyl chloroacetate. This results in the displacement of the chloride leaving group and the formation of the new N-C bond, yielding the desired intermediate, ethyl (6-chloro-1H-indol-1-yl)acetate.

Caption: Mechanism of N-alkylation of 6-chloroindole.

Experimental Protocol: Synthesis of Ethyl (6-chloro-1H-indol-1-yl)acetate

This protocol is adapted from a similar procedure for the synthesis of a bromo-analogue and general principles of indole N-alkylation.[8]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 6-Chloroindole | 151.59 | 5.0 g | 33.0 |

| Sodium Hydride (60% in oil) | 40.00 | 1.98 g | 49.5 |

| Ethyl Chloroacetate | 122.55 | 5.05 mL | 49.5 |

| Anhydrous Dimethylformamide (DMF) | - | 50 mL | - |

| Saturated aq. NH4Cl | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6-chloroindole (5.0 g, 33.0 mmol).

-

Add anhydrous dimethylformamide (DMF, 50 mL) to dissolve the 6-chloroindole.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.98 g, 49.5 mmol) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle under an inert atmosphere.

-

Allow the mixture to stir at 0 °C for 1 hour to ensure complete deprotonation.

-

Add ethyl chloroacetate (5.05 mL, 49.5 mmol) dropwise to the reaction mixture via the dropping funnel over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl (6-chloro-1H-indol-1-yl)acetate.

Part 2: Hydrolysis of Ethyl (6-chloro-1H-indol-1-yl)acetate

The final step in the synthesis is the hydrolysis of the ester to the corresponding carboxylic acid. This can be achieved under either basic or acidic conditions, though basic hydrolysis followed by acidification is commonly employed.

Mechanistic Considerations

Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to regenerate the carbonyl group and expel the ethoxide leaving group. A final acid-base reaction between the carboxylic acid and the ethoxide, followed by acidification of the carboxylate salt in the workup, yields the desired this compound.

Caption: Mechanism of base-catalyzed hydrolysis of the intermediate ester.

Experimental Protocol: Synthesis of this compound

This protocol is based on a well-established procedure for the hydrolysis of similar indole esters.[8]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl (6-chloro-1H-indol-1-yl)acetate | 237.67 | 5.0 g | 21.0 |

| Methanol | - | 50 mL | - |

| Sodium Hydroxide | 40.00 | 1.68 g | 42.0 |

| Water | - | 50 mL | - |

| 1 M Hydrochloric Acid | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

Dissolve ethyl (6-chloro-1H-indol-1-yl)acetate (5.0 g, 21.0 mmol) in methanol (50 mL) in a round-bottom flask.

-

In a separate beaker, dissolve sodium hydroxide (1.68 g, 42.0 mmol) in water (50 mL).

-

Add the sodium hydroxide solution to the solution of the ester.

-

Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether (2 x 30 mL) to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M hydrochloric acid. A precipitate should form.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling patterns for the protons and carbons of the indole ring and the acetic acid side chain.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic absorption bands for the functional groups present in the molecule, such as the N-H stretch (which will be absent in the N-alkylated product), the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid.

Conclusion and Future Perspectives

The synthesis of this compound presented in this guide provides a reliable and scalable method for obtaining this valuable compound for research and development purposes. The two-step approach of N-alkylation followed by hydrolysis is a robust and well-understood pathway in organic synthesis. The versatility of the indole scaffold, combined with the potential for diverse biological activities conferred by the chloro and acetic acid substituents, makes this molecule and its derivatives promising candidates for further investigation in the field of medicinal chemistry. Future work could involve the synthesis of a library of related analogues with varying substituents on the indole ring to explore structure-activity relationships and identify lead compounds for various therapeutic targets.

References

- Song, X., et al. (2015). Synthesis and antifungal activity of 2-(Indole-3-yl)-thiochroman-4-ones. Journal of Heterocyclic Chemistry, 52(5), 1431-1436.

- Gani, A., et al. (2017). Synthesis, characterization and antimicrobial evaluation of some novel 5-hydroxy indole analogs. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 835-848.

- Sanna, A., et al. (2018). Synthesis and antimicrobial activity of new indole-thiourea hybrids. Molecules, 23(10), 2467.

- Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616.

-

Hussein, E. M., et al. (2012). Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? ResearchGate. Available at: [Link]

- Zhang, Y., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(48), 9741-9746.

- Gribble, G. W., et al. (1985). A Convenient Synthesis of Alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(26), 5603-5610.

- De Silva, S. O., & Snieckus, V. (1978). Indole N-alkylation of tryptamines via dianion and phthalimido intermediates. New potential indolealkylamine haptens. Canadian Journal of Chemistry, 56(12), 1621-1627.

-

NIST. Indole-3-acetic acid, 6-chloro-2-methyl-. NIST Chemistry WebBook. Available at: [Link]

- Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections.

-

NIH. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. PubMed Central. Available at: [Link]

-

NIH. (2023). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PubMed Central. Available at: [Link]

-

NIST. 6-Chloroindole. NIST Chemistry WebBook. Available at: [Link]

- Rodriguez Dominguez, J. C., et al. (2007). An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. Journal of Heterocyclic Chemistry, 44(1), 273-275.

- Letters in Applied NanoBioScience. (2020). Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. Letters in Applied NanoBioScience, 9(2), 963-969.

- Journal of Young Pharmacists. (2024). Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl)

- ChemRxiv. (2020). Photocatalytic alkylation of pyrroles and indoles with α-diazo esters. ChemRxiv.

-

NIST. Acetic acid, chloro-. NIST Chemistry WebBook. Available at: [Link]

- Indonesian Journal of Science and Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.

- ResearchGate. (2010). Alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis and hydrolysis of the esters obtained.

- PubChem. 1H-Indole-3-acetic acid, 1-((6-chloro-3-pyridinyl)carbonyl)-5-methoxy-2-methyl-. PubChem.

- PubMed. (2008). Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity. PubMed.

- PubChem. 1H-Indole-1-acetic acid. PubChem.

- PubChem.

- Balbuzano-Deus, A., et al. (2006). A Simple Procedure For The Preparation of 6-Chloro-3-Acetoxy-1-Acetylindole.

- Royal Society of Chemistry. (2018). Supporting information Indoles. The Royal Society of Chemistry.

- Ruichem. This compound 943654-33-9. Ruichem.

- Wiley-VCH. (2011).

- IOSR Journal. (2015). Simulation of IR Spectra of Some Organic Compounds-A Review. IOSR Journal of Applied Chemistry.

- MDPI. (2021).

- GovInfo. (1978).

- MDPI. (2019).

- Royal Society of Chemistry. (2015). Synthesis of indoles and polycyclic amides via ruthenium(II)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 6. researchgate.net [researchgate.net]

- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 8. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling the Therapeutic Potential of a Novel Indole Derivative

An In-Depth Technical Guide on the Core Mechanism of Action of (6-chloro-1H-indol-1-yl)acetic acid

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic drugs with diverse biological activities.[1] this compound is a synthetic derivative of indole-3-acetic acid (IAA), a well-known plant hormone that regulates nearly all aspects of plant growth.[2][3] While IAA itself has demonstrated anti-inflammatory and anti-oxidative properties in mammalian cells, its derivatives, such as the subject of this guide, are being explored for enhanced therapeutic potential.[4] The introduction of a chloro-substituent at the 6-position and the placement of the acetic acid moiety at the 1-position of the indole ring are anticipated to significantly modulate its physicochemical properties and biological targets.

This guide provides a comprehensive framework for elucidating the mechanism of action of this compound. Given the limited direct research on this specific molecule, we will proceed by formulating and testing key hypotheses based on the established activities of structurally related indole acetic acid derivatives. This document will detail the theoretical basis for these hypotheses, provide step-by-step experimental protocols for their validation, and offer a logical framework for data interpretation, thereby creating a complete roadmap for its investigation.

Part 1: Primary Mechanistic Hypotheses

Based on the structure of this compound and the known biological activities of similar molecules, we can propose three primary hypotheses for its mechanism of action.

Hypothesis 1: Inhibition of Aldose Reductase (AR)

Aldose reductase (AR) is a key enzyme in the polyol pathway, which converts glucose to sorbitol.[5] Under hyperglycemic conditions, the activation of this pathway is a major contributor to the long-term complications of diabetes, such as neuropathy, retinopathy, and nephropathy.[6][7] AR is also implicated in inflammatory signaling, making it an attractive therapeutic target.[6] Numerous indole-based acetic acid derivatives have been identified as potent aldose reductase inhibitors (ARIs).[8][9] The carboxylic acid moiety of these compounds typically interacts with an "anion binding pocket" in the enzyme's active site, while the indole scaffold engages in hydrophobic interactions.[7] Therefore, it is highly plausible that this compound functions as an AR inhibitor.

Hypothesis 2: Modulation of Inflammatory Pathways

Many nonsteroidal anti-inflammatory drugs (NSAIDs) are acidic molecules that exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[10] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[11] Given the structural similarity of this compound to some NSAIDs, it may act as a COX inhibitor.

Furthermore, the Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[5] Upon activation by pro-inflammatory stimuli like cytokines, NF-κB translocates to the nucleus and induces the expression of inflammatory genes.[12] Some indole compounds have been shown to modulate this pathway.

Hypothesis 3: Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that regulate gene expression involved in metabolism and inflammation. PPARγ, in particular, is a well-established target for insulin-sensitizing drugs. Several indole acetic acid derivatives have been reported to act as PPARγ agonists.[13][14] These molecules typically feature a carboxylic acid head group that interacts with the ligand-binding domain of the receptor. It is conceivable that this compound could also function as a PPARγ ligand.[8]

Part 2: Experimental Validation and Protocols

A multi-faceted approach combining computational, biochemical, and cell-based assays is essential to rigorously test our hypotheses.

Section 2.1: Computational Analysis - Molecular Docking

Molecular docking can provide initial insights into the potential binding of this compound to our target proteins and help prioritize experimental efforts.[15][16]

-

Protein Preparation: Obtain the 3D crystal structures of human aldose reductase (e.g., PDB ID: 1IEI), COX-2 (e.g., PDB ID: 5KIR), and PPARγ (e.g., PDB ID: 2PRG) from the Protein Data Bank.[16] Prepare the proteins by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.

-

Docking Simulation: Use a docking program like AutoDock Vina to dock the ligand into the defined active site of each protein.[16]

-

Analysis: Analyze the predicted binding poses, docking scores (binding energies), and key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein residues.[17]

Caption: Workflow for molecular docking analysis.

Section 2.2: Biochemical Assays - Enzyme Inhibition

Biochemical assays are crucial for quantifying the inhibitory effect of the compound on enzyme activity and determining its mode of inhibition.[18]

This protocol is adapted from established spectrophotometric methods.[8][19]

-

Enzyme Preparation: Partially purify aldose reductase from a source such as rat lenses.

-

Assay Mixture: In a 96-well plate, prepare a reaction mixture containing 0.067 M phosphate buffer (pH 6.2), 0.11 mM NADPH, and the enzyme preparation.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a known AR inhibitor (e.g., Epalrestat) as a positive control and a vehicle control (DMSO).

-

Reaction Initiation: Start the reaction by adding the substrate, D,L-glyceraldehyde (final concentration 4.67 mM).

-

Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the consumption of NADPH.

-

Data Analysis: Calculate the initial reaction velocities and determine the concentration of the compound that causes 50% inhibition (IC50).

This protocol is based on commercially available COX inhibitor screening kits.[20][21]

-

Reagents: Use a colorimetric COX inhibitor screening assay kit which typically includes assay buffer, heme, and purified COX-1 and COX-2 enzymes.

-

Reaction Setup: In separate wells for COX-1 and COX-2, add assay buffer, heme, the respective enzyme, and varying concentrations of this compound. Include a known non-selective NSAID (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

-

Reaction Initiation: Add arachidonic acid to initiate the reaction.

-

Measurement: The assay measures the peroxidase activity of COX. After a set incubation time, measure the absorbance at the specified wavelength (e.g., 632 nm).

-

Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index (IC50 COX-1 / IC50 COX-2).[10]

| Compound | Target Enzyme | IC50 (µM) |

| This compound | Aldose Reductase | TBD |

| Epalrestat (Control) | Aldose Reductase | TBD |

| This compound | COX-1 | TBD |

| This compound | COX-2 | TBD |

| Celecoxib (Control) | COX-2 | TBD |

TBD: To be determined experimentally.

Caption: Workflow for determining the mode of enzyme inhibition.

Section 2.3: Cell-Based Assays - Signaling Pathways

Cell-based assays are essential for confirming the compound's activity in a biological context and for investigating its effects on signaling pathways.

This protocol utilizes a luciferase reporter gene system.[22][23]

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect the cells with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements.

-

Compound Treatment: Seed the transfected cells in a 96-well plate and treat with various concentrations of this compound for a predetermined time.

-

Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α).[12]

-

Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control and determine the effect of the compound on NF-κB activation.

This protocol is similar to the NF-κB assay but uses a PPARγ-responsive reporter.[14]

-

Cell Culture and Transfection: Co-transfect cells (e.g., HEK293) with an expression vector for PPARγ and a reporter plasmid containing a luciferase gene driven by a PPAR response element.

-

Compound Treatment: Treat the transfected cells with various concentrations of this compound. Include a known PPARγ agonist (e.g., Rosiglitazone) as a positive control.

-

Lysis and Measurement: After incubation, lyse the cells and measure luciferase activity.

-

Data Analysis: Calculate the fold activation of the PPARγ reporter relative to the vehicle control and determine the EC50 value.

Caption: General workflow for cell-based reporter assays.

Part 3: Data Synthesis and Interpretation

The final step is to synthesize the results from all experiments to build a cohesive understanding of the compound's mechanism of action.

-

If the compound shows potent AR inhibition (low µM IC50) and the docking studies reveal favorable interactions in the AR active site, this would strongly support Hypothesis 1. The results from the NF-κB assay could then indicate whether this AR inhibition translates to anti-inflammatory effects in a cellular context.

-

If the compound demonstrates selective inhibition of COX-2 over COX-1, this would support Hypothesis 2 and classify it as a potential NSAID with a reduced risk of gastrointestinal side effects.

-

If the compound activates the PPARγ reporter gene, this would support Hypothesis 3. Further studies would then be needed to determine if it is a full or partial agonist and to explore its potential metabolic effects.

-

It is also possible that the compound has a multi-target profile, for instance, acting as both an AR inhibitor and a PPARγ agonist.[8] Such a profile could be highly beneficial for treating complex diseases like diabetic complications, which involve both metabolic and inflammatory components.

Conclusion

While the precise mechanism of action of this compound is yet to be fully characterized, its structural features point towards several plausible and therapeutically relevant pathways. By systematically applying the integrated computational, biochemical, and cell-based methodologies outlined in this guide, researchers can effectively test the primary hypotheses of aldose reductase inhibition, modulation of inflammatory pathways, and PPARγ agonism. This structured approach will not only elucidate the core mechanism of this specific molecule but also pave the way for its potential development as a novel therapeutic agent.

References

[24] Meso Scale Discovery. (n.d.). Genome-Wide High Throughput Cell-Based Assay for Activators of NFkB. Retrieved from [Link]

[13] Lee, J. H., et al. (2012). Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists: design, synthesis, structural biology, and molecular docking studies. Journal of Medicinal Chemistry, 55(17), 7545-56. Retrieved from [Link]

[14] Lee, J. H., et al. (2013). Design and synthesis of alkoxyindolyl-3-acetic acid analogs as peroxisome proliferator-activated receptor-γ/δ agonists. Bioorganic & Medicinal Chemistry, 21(17), 5431-40. Retrieved from [Link]

[2] Apel, C., et al. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. International Journal of Molecular Sciences, 24(16), 12793. Retrieved from [Link]

[3] Wikipedia. (2024). Indole-3-acetic acid. Retrieved from [Link]

[22] BPS Bioscience. (n.d.). NF-κB Reporter Cellular Assay Pack (HEK293) (Discontinued). Retrieved from [Link]

[25] Bidochka, M. J. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. In BIOC2580: Introduction to Biochemistry*. eCampusOntario Pressbooks. Retrieved from [Link]

[26] Chang, C. F., et al. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. ACS Omega. Retrieved from [Link]

[12] An, W. F. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology, 915, 127-44. Retrieved from [Link]

[23] Kim, D. H., et al. (2014). A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells. Toxicological Research, 30(2), 107-113. Retrieved from [Link]

[5] Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular Cancer, 12, 86. Retrieved from [Link]

[15] Nadavapalli, P., et al. (2024). Investigating the Inhibitory Potential of Flavonoids against Aldose Reductase: Insights from Molecular Docking, Dynamics Simulations, and gmx_MMPBSA Analysis. Molecules, 29(21), 5029. Retrieved from [Link]

[27] Sivaprakash, P., et al. (2022). Identification of Novel Aldose Reductase Inhibitors from Spices: A Molecular Docking and Simulation Study. PLoS ONE, 17(5), e0268153. Retrieved from [Link]

[17] Khan, M. F., et al. (2023). Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches. Frontiers in Chemistry, 11, 1284594. Retrieved from [Link]

[18] Johnson, K. (2023). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Journal of Analytical & Pharmaceutical Research, 12(4), 1-2. Retrieved from [Link]

[16] Ramkumar, K., et al. (2022). Molecular docking analysis of flavonoids with aldose reductase. Journal of Applied Pharmaceutical Science, 12(1), 127-132. Retrieved from [Link]

[28] Kumar, A., et al. (2009). Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity. European Journal of Medicinal Chemistry, 44(8), 3337-45. Retrieved from [Link]

[10] Husain, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking studies of 2-(substituted-anilino)-N-(substituted-phenyl) acetamide derivatives. Drug Design, Development and Therapy, 10, 3501-3513. Retrieved from [Link]

[20] Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-44. Retrieved from [Link]

[11] Kulmacz, R. J. (2001). Cyclooxygenase Assays. Current Protocols in Pharmacology, Chapter 2, Unit 2.3. Retrieved from [Link]

[21] Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 131-144. Retrieved from [Link]

[29] Wardman, P., et al. (2002). Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy. Bioorganic & Medicinal Chemistry Letters, 12(18), 2523-6. Retrieved from [Link]

[6] Maccari, R., & Ottanà, R. (2015). Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions. Journal of Medicinal Chemistry, 58(5), 2047-67. Retrieved from [Link]

[4] Wang, S., et al. (2021). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. Molecules, 26(24), 7687. Retrieved from [Link]

[7] Barski, O. A., et al. (2022). In Search of Differential Inhibitors of Aldose Reductase. Biomolecules, 12(4), 485. Retrieved from [Link]

[8] Stefek, M., et al. (2015). [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand. Acta Biochimica Polonica, 62(3), 579-85. Retrieved from [Link]

[9] Djoubissie, S. F., et al. (2006). In vitro inhibition of lens aldose reductase by (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid in enzyme preparations isolated from diabetic rats. General Physiology and Biophysics, 25(4), 415-25. Retrieved from [Link]

[19] Djoubissie, S. F., et al. (2006). In vitro inhibition of lens aldose reductase by (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]Indole-8-yl)-acetic acid in enzyme preparations isolated from diabetic rats. General Physiology and Biophysics, 25(4), 415-25. Retrieved from [Link]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. researchgate.net [researchgate.net]

- 3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. In vitro inhibition of lens aldose reductase by (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid in enzyme preparations isolated from diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. researchgate.net [researchgate.net]

- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Indol-1-yl acetic acids as peroxisome proliferator-activated receptor agonists: design, synthesis, structural biology, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and synthesis of alkoxyindolyl-3-acetic acid analogs as peroxisome proliferator-activated receptor-γ/δ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Molecular docking analysis of flavonoids with aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches [frontiersin.org]

- 18. longdom.org [longdom.org]

- 19. researchgate.net [researchgate.net]

- 20. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. researchgate.net [researchgate.net]

- 24. mesoscale.com [mesoscale.com]

- 25. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of chlorinated indole acetic acids

An In-Depth Technical Guide to the Biological Activity of Chlorinated Indole Acetic Acids A Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical Auxin

Indole-3-acetic acid (IAA) has long been considered the principal auxin in higher plants, a cornerstone of plant development, orchestrating a vast array of physiological processes from cell elongation to organogenesis. However, the discovery of naturally occurring chlorinated derivatives of IAA has unveiled a new layer of complexity and potency in auxin biology. This guide provides a comprehensive technical overview of the biological activity of chlorinated indole acetic acids (Cl-IAAs), with a primary focus on the most studied and potent of these, 4-chloroindole-3-acetic acid (4-Cl-IAA). We will delve into its biosynthesis, its remarkably enhanced physiological effects compared to IAA, the molecular mechanisms underpinning its activity, and its potential applications, including in agriculture and as a scaffold for drug discovery. This document is designed to be a key resource for researchers in plant science and a point of reference for professionals in drug development exploring the pharmacological potential of halogenated natural products.

Natural Occurrence and Biosynthesis: A Tale of Halogenation

While IAA is ubiquitous in the plant kingdom, the natural occurrence of 4-Cl-IAA is notably more restricted. It is predominantly found in the seeds and reproductive tissues of various species within the Fabaceae (legume) family, such as peas (Pisum sativum), lentils (Lens culinaris), and broad beans (Vicia faba)[1][2]. In these tissues, the concentration of 4-Cl-IAA can significantly exceed that of IAA, suggesting a specialized physiological role.

The biosynthesis of 4-Cl-IAA does not involve the direct chlorination of IAA. Instead, evidence strongly points to a parallel pathway to that of IAA, originating from a chlorinated precursor, 4-chloro-L-tryptophan (4-Cl-Trp)[3][4][5]. The biosynthesis is understood to proceed via the indole-3-pyruvic acid (IPyA) pathway, a major route for IAA synthesis in many plants[5][6].

The key steps are as follows:

-

Chlorination of Tryptophan: The biosynthesis begins with the chlorination of L-tryptophan to form 4-chloro-L-tryptophan. The enzymatic machinery responsible for this crucial halogenation step in plants remains largely uncharacterized, a significant knowledge gap and an exciting area for future research[7]. In contrast, flavin-dependent halogenases that catalyze the regioselective chlorination of tryptophan are well-studied in bacteria[8][9][10].

-

Transamination: 4-Cl-Trp is then converted to 4-chloroindole-3-pyruvic acid (4-Cl-IPyA) by tryptophan aminotransferases. In pea, the enzymes TRYPTOPHAN AMINOTRANSFERASE RELATED1 (PsTAR1) and PsTAR2 have been shown to catalyze this reaction[3][4].

-

Decarboxylation: Subsequently, 4-Cl-IPyA is likely converted to 4-chloroindole-3-acetaldehyde, a reaction catalyzed by a YUCCA-like flavin monooxygenase, although this step is less well-defined for the chlorinated pathway.

-

Oxidation: The final step is the oxidation of 4-chloroindole-3-acetaldehyde to the active auxin, 4-chloroindole-3-acetic acid.

Enhanced Biological Activity: A Potent Regulator of Plant Growth

Chlorinated IAAs, particularly 4-Cl-IAA, exhibit significantly higher biological activity in a variety of classic auxin bioassays compared to their non-chlorinated counterpart, IAA. This heightened potency is a defining characteristic and has been the subject of extensive research.

Comparative Bioactivity of Chlorinated IAA Isomers

The position of the chlorine atom on the indole ring has a profound impact on biological activity. Studies on root growth inhibition in Arabidopsis thaliana have provided a clear comparison of different chlorinated isomers.

| Compound | Optimal Concentration for Root Growth Promotion | Concentration for Strong Root Growth Inhibition | Relative Potency (Root Inhibition) |

| Indole-3-acetic acid (IAA) | ~1 nM | >100 nM | Baseline |

| 4-Chloro-IAA | ~0.1 nM | ~100 nM | Higher than IAA |

| 5-Chloro-IAA | ~0.1 nM | ~100 nM | Higher than IAA |

| 6-Chloro-IAA | ~0.1 nM | ~100 nM | Higher than IAA |

| 7-Chloro-IAA | ~0.1 nM | >1 µM | Lower than 4-, 5-, and 6-Cl-IAA |

Data synthesized from studies on Arabidopsis root growth inhibition[7].

As the table illustrates, chlorination at the 4-, 5-, and 6-positions results in a significant increase in auxin activity, with growth-promoting effects observed at lower concentrations and strong inhibitory effects occurring at concentrations where IAA is less inhibitory. 7-Cl-IAA appears to be a weaker auxin compared to the other chlorinated isomers in this assay. In other assays, 6-Cl-IAA has been reported to be even more active than 4-Cl-IAA[11].

Key Physiological Effects

The enhanced activity of 4-Cl-IAA translates into dramatic effects on plant growth and development:

-

Cell Elongation: In the classic Avena coleoptile elongation test, 4-Cl-IAA is significantly more active than IAA, inducing a greater elongation response at lower concentrations[12][13].

-

Root Formation: 4-Cl-IAA is a potent promoter of adventitious root formation. Its activity in this regard can be several times higher than that of indole-3-butyric acid (IBA), a widely used commercial rooting agent[14].

-

Fruit Development: In pea, 4-Cl-IAA plays a crucial role in pericarp (pod) growth. Exogenous application of 4-Cl-IAA can mimic the presence of seeds and stimulate pod development, a function that IAA cannot effectively replicate.

-

Hypocotyl Swelling: 4-Cl-IAA induces severe swelling and the formation of numerous lateral roots in black gram seedlings, even at very low concentrations[7].

-

Herbicidal Activity: At high concentrations, the potent and persistent nature of 4-Cl-IAA leads to unregulated growth and ethylene production, resulting in herbicidal effects, particularly on broadleaf weeds.

Mechanism of Action: Unraveling the Molecular Basis of Potency

The superior activity of 4-Cl-IAA is attributed to a combination of factors, including its increased stability and its distinct interactions with the auxin signaling machinery.

Auxin Perception and Signaling

The canonical auxin signaling pathway involves the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. In the presence of auxin, TIR1/AFB proteins facilitate the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, thereby de-repressing auxin response factors (ARFs) and leading to the transcription of auxin-responsive genes.

4-Cl-IAA appears to interact with this pathway more effectively than IAA. It has been shown to modulate the population of TIR1/AFB receptors in pea, leading to a more robust auxin response[1]. This differential modulation of receptor populations may lead to the degradation of specific Aux/IAA proteins, resulting in an auxin-specific tissue response[1].

Crosstalk with Other Hormones

The potent effects of 4-Cl-IAA are also mediated through its intricate crosstalk with other plant hormone signaling pathways, notably gibberellins (GA) and ethylene.

-

Gibberellins: In pea fruit, 4-Cl-IAA stimulates the biosynthesis of bioactive GAs, which are themselves potent growth promoters. This synergistic interaction is thought to be a key mechanism by which 4-Cl-IAA drives pericarp growth[15].

-

Ethylene: While both IAA and 4-Cl-IAA can stimulate ethylene production, 4-Cl-IAA appears to desensitize tissues to the growth-inhibitory effects of ethylene. This is achieved by modulating the expression of ethylene receptor and signaling genes[10][16]. This unique ability allows 4-Cl-IAA to promote growth even in the presence of elevated ethylene levels, a feat IAA cannot accomplish.

Stability and Metabolism

One of the key reasons for the heightened activity of 4-Cl-IAA is its increased stability compared to IAA. The chlorine atom is thought to make the molecule more resistant to oxidative degradation by peroxidases, allowing it to persist longer in tissues and exert a more sustained effect.

Experimental Protocols and Methodologies

The study of chlorinated auxins requires robust and sensitive methodologies for their quantification and for assessing their biological activity.

Quantification of Chlorinated Indole Acetic Acids by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and specific quantification of plant hormones, including chlorinated IAAs.

Step-by-Step Protocol:

-

Sample Preparation:

-

Flash-freeze plant tissue (e.g., pea seeds, Arabidopsis seedlings) in liquid nitrogen and grind to a fine powder.

-

Extract the powdered tissue with an ice-cold solution of 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT).

-

Add a known amount of a stable isotope-labeled internal standard (e.g., [13C6]-4-Cl-IAA) to each sample for accurate quantification.

-

Centrifuge the extract to pellet debris and collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Pass the supernatant through a C18 SPE cartridge to remove interfering compounds.

-

Wash the cartridge with a non-polar solvent to remove lipids.

-

Elute the auxins with a more polar solvent, such as methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

-

-

UPLC-MS/MS Analysis:

-

Column: A C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is suitable for separating IAA and its chlorinated derivatives[6].

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B) is commonly used[6]. A typical gradient might be: 0-1 min, 5% B; 1-8.5 min, 5-95% B; 8.5-9.5 min, 95% B; 9.5-11.5 min, 95-5% B; 11.5-15 min, 5% B.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Key MRM transitions for IAA and 4-Cl-IAA are:

-

IAA: 176.1 -> 130.1

-

4-Cl-IAA: 210.0 -> 164.0

-

-

Quantification: Calculate the concentration of the endogenous chlorinated auxins by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Avena Coleoptile Elongation Bioassay

This classic bioassay measures the ability of an auxin to promote cell elongation in oat coleoptiles.

Step-by-Step Protocol:

-

Seedling Preparation:

-

Germinate Avena sativa (oat) seeds in complete darkness for 2-3 days.

-

Expose the etiolated seedlings to red light for a few hours to inhibit mesocotyl elongation.

-

-

Coleoptile Sectioning:

-

Under dim green light, decapitate the coleoptiles, removing the top 3-4 mm to eliminate the endogenous auxin source.

-

Excise a sub-apical section of a defined length (e.g., 10 mm) from each coleoptile.

-

-

Incubation:

-

Float the coleoptile sections in a buffered solution (e.g., pH 5.9) containing a range of concentrations of the test compounds (e.g., IAA and chlorinated IAAs).

-

Incubate the sections in the dark for a set period (e.g., 6-24 hours).

-

-

Measurement and Analysis:

Toxicological Profile and Implications for Drug Development

While highly active in plants, the toxicological profile of chlorinated IAAs in other organisms is an important consideration, particularly for their potential use as herbicides and for evaluating the broader pharmacological relevance of halogenated indoles.

Herbicidal Action

The potent, supraoptimal auxin activity of 4-Cl-IAA at high concentrations leads to its herbicidal effects. The uncontrolled cell division and elongation, coupled with excessive ethylene production, disrupt vascular tissues and lead to plant death. This mode of action is similar to that of synthetic auxin herbicides like 2,4-D[20].

Mammalian Toxicity

Studies on 4-Cl-IAA in laboratory animals have shown it to have low acute toxicity via oral, dermal, and inhalation routes of exposure[15]. It is reported to be minimally irritating to the eyes and non-irritating to the skin[15]. Based on these findings, 4-Cl-IAA is not expected to pose significant short- or long-term health risks to humans when used as directed in herbicidal formulations[15].

Potential for Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, and halogenation is a common strategy to enhance the pharmacological properties of drug candidates. While chlorinated indole-3-acetic acids themselves have not been extensively studied as drug candidates, related halogenated indoles have shown a range of promising biological activities, including:

-

Antifungal and Antimicrobial Activity: Multi-halogenated indoles have demonstrated potent fungicidal and bactericidal activity, including against drug-resistant strains of Candida and Staphylococcus aureus[1][3][8].

-

Anticancer Activity: Various halogenated indole alkaloids isolated from marine organisms have exhibited significant antiproliferative and cytotoxic effects against human cancer cell lines[9]. The presence and position of the halogen atom often strongly influence the potency of these compounds[9].

The low mammalian toxicity of 4-Cl-IAA, combined with the known bioactivity of other halogenated indoles, suggests that the chlorinated indole-3-acetic acid scaffold could be a valuable starting point for the design and synthesis of novel therapeutic agents. Further research into the effects of these compounds on mammalian cellular pathways is warranted.

Conclusion

Chlorinated indole acetic acids represent a fascinating and potent class of natural plant hormones. Their enhanced biological activity, unique biosynthetic pathway, and complex interplay with other hormone signaling networks offer a rich field for fundamental plant science research. The unresolved question of the enzymatic basis for tryptophan chlorination in plants is a particularly compelling area for future investigation. From a practical standpoint, the potent rooting and growth-promoting effects of 4-Cl-IAA have clear applications in agriculture and horticulture. Furthermore, for drug development professionals, the broader family of halogenated indoles, including the chlorinated IAAs, presents a promising and underexplored area for the discovery of new therapeutic agents. This guide has provided a technical foundation for understanding and exploring the multifaceted biological activities of these remarkable molecules.

References

-

Jeong, G. H., et al. (2023). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi, 9(11), 1073. [Link]

-

Jiménez, C., et al. (2011). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 9(12), 2612-2643. [Link]

-

Ozga, J. A., et al. (2017). Regulation of ethylene-related gene expression by indole-3-acetic acid and 4-chloroindole-3-acetic acid in relation to pea fruit and seed development. Journal of Experimental Botany, 68(16), 4653-4667. [Link]

-

Ozga, J. A., et al. (2017). Regulation of ethylene-related gene expression by indole-3-acetic acid and 4-chloroindole-3-acetic acid in relation to pea fruit and seed development. Journal of Experimental Botany, 68(16), 4653-4667. [Link]

-

Neumann, M., et al. (2020). Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them?. International Journal of Molecular Sciences, 21(7), 2567. [Link]

-

Tivendale, N. D., et al. (2012). Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. Plant Physiology, 159(3), 1055-1063. [Link]

-

Dong, C., et al. (2005). The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination. Science, 309(5744), 2216-2219. [Link]

-

Ng, J. L., et al. (2019). TIR1 auxin receptors are implicated in the differential response to 4-Cl-IAA and IAA in developing pea fruit. Journal of Experimental Botany, 70(8), 2335-2348. [Link]

-

Katayama, M., et al. (2010). 5,6-Dichloroindole-3-acetic acid and 4-chloroindole-3-acetic acid, two potent candidates for new rooting promoters without estrogenic activity. Bioscience, Biotechnology, and Biochemistry, 74(5), 1069-1071. [Link]

-

Went, F. W. (1968). The Avena geo-curvature test : A quick and simple bioassay for auxins. Planta, 84(1), 1-10. [Link]

-

Tivendale, N. D., et al. (2012). Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. Plant Physiology, 159(3), 1055-1063. [Link]

-

Cleland, R. E. (1982). Auxin Concentration/Growth Relationship for Avena Coleoptile Sections from Seedlings Grown in Complete Darkness. Plant Physiology, 70(2), 335-339. [Link]

-

Health Canada Pest Management Regulatory Agency. (2016). Proposed Registration Decision PRD2016-27, 4-Chloroindole-3-acetic acid. [Link]

-

Vesper, M. J., & Kuss, C. L. (1990). Evidence for Two Indoleacetic Acid-Induced Growth Responses in the Avena Straight-Growth Indoleacetic Acid Assay. Plant Physiology, 93(3), 941-945. [Link]

-

Katayama, M., et al. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry, 64(4), 808-814. [Link]

-

Magnus, V., et al. (1997). 4-Chloroindole-3-acetic and indole-3-acetic acids in fruits and roots of Pisum sativum. Phytochemistry, 46(4), 675-681. [Link]

-

Zajdel, P., et al. (2017). A quantitative report on the impact of chloride on the kinetic coefficients of auxin-induced growth: a numerical contribution to the “acid growth hypothesis”. Journal of Plant Growth Regulation, 36(1), 133-145. [Link]

-

Cleland, R. E. (1982). Auxin Concentration/Growth Relationship for Avena Coleoptile Sections from Seedlings Grown in Complete Darkness. Plant Physiology, 70(2), 335-339. [Link]

-

Health Canada Pest Management Regulatory Agency. (2016). Proposed Registration Decision PRD2016-27, 4-Chloroindole-3-acetic acid. [Link]

-

Engvild, K. C. (1996). Chloroindole auxins of pea and related species. Physiologia Plantarum, 98(2), 431-438. [Link]

-

Koraspidou, S., et al. (2021). Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. Metabolites, 11(11), 748. [Link]

-

Al-Ostoot, F. H., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Toxicology in Vitro, 99, 105847. [Link]

-

Wang, R., et al. (2023). The apoplastic pH is a key determinant in the hypocotyl growth response to auxin dosage and light. Nature Plants, 9(3), 448-460. [Link]

-

Pazmiño, D. M., et al. (2011). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. InTech. [Link]

-

Dolezal, K., et al. (1998). Effect of chlorpromazine and benzo[a]phenothiazines on heterotrophic auxin requiring and autotrophic auxin non-requiring tobacco tissue cultures. General Physiology and Biophysics, 17(4), 305-312. [Link]

-

Shcherbakova, L., et al. (2023). Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings. International Journal of Molecular Sciences, 24(21), 15859. [Link]

-

Tivendale, N. D., et al. (2012). Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid. Plant Physiology, 159(3), 1055-1063. [Link]

-

Vesper, M. J., & Kuss, C. L. (1990). Evidence for Two Indoleacetic Acid-Induced Growth Responses in the Avena Straight-Growth Indoleacetic Acid Assay. Plant Physiology, 93(3), 941-945. [Link]

-

Nitsch, J. P., & Nitsch, C. (1956). Studies on the Growth of Coleoptile and First Internode Sections. A New, Sensitive, Straight-Growth Test for Auxins. Plant Physiology, 31(2), 94-111. [Link]

-

Lee, M. H., et al. (2022). Enhanced expression of 4-Cl-IAA and 6-Cl-IAA by touch stimulus for rapid and differential growths of the Madeira vine. bioRxiv. [Link]

-

Karcz, W., & Burdach, Z. (2002). A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments. Journal of Experimental Botany, 53(371), 1089-1098. [Link]

-

Folkes, L. K., et al. (2002). The mechanism of indole acetic acid cytotoxicity. Biochemical Pharmacology, 63(2), 273-280. [Link]

-

Sugahara, K., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. Rapid Communications in Mass Spectrometry, 34(S3), e8635. [Link]

-

Karcz, W., et al. (2003). The effect of auxins (IAA and 4-Cl-IAA) on the redox activity and medium pH of Zea mays L. root segments. Journal of Plant Physiology, 160(6), 639-645. [Link]

-

Sugahara, K., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. Rapid Communications in Mass Spectrometry, 34(S3), e8635. [Link]

-

Lam, H., et al. (2015). Evidence That Chlorinated Auxin Is Restricted to the Fabaceae But Not to the Fabeae. Plant Physiology, 168(3), 798-803. [Link]

-

Zhao, J. L., et al. (2018). An advanced LC–MS/MS protocol for simultaneous detection of pharmaceuticals and personal care products in the environment. Rapid Communications in Mass Spectrometry, 32(19), 1709-1720. [Link]

-

Brumos, J., et al. (2017). Control of Endogenous Auxin Levels in Plant Root Development. International Journal of Molecular Sciences, 18(12), 2587. [Link]

-

De Vleesschauwer, D., et al. (2014). Physiology and toxicology of hormone-disrupting chemicals in higher plants. Plant Science, 229, 219-231. [Link]

-

Pessina, A. (1987). Toxicity Tests with Mammalian Cell Cultures. Scope. [Link]

-

Zhao, J. L., et al. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Journal of Analytical Methods in Chemistry, 2021, 5528318. [Link]

Sources

- 1. Insights into enzymatic halogenation from computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protoplast Swelling and Hypocotyl Growth Depend on Different Auxin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protoplast Swelling and Hypocotyl Growth Depend on Different Auxin Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chlorinated Auxins—How Does Arabidopsis Thaliana Deal with Them? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01551B [pubs.rsc.org]

- 9. Frontiers | Insights into enzymatic halogenation from computational studies [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. biorxiv.org [biorxiv.org]

- 12. academic.oup.com [academic.oup.com]

- 13. A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Real-time Analysis of Auxin Response, Cell Wall pH and Elongationin Arabidopsis thaliana Hypocotyls - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. books.rsc.org [books.rsc.org]

- 18. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 19. Evidence for Two Indoleacetic Acid-Induced Growth Responses in the Avena Straight-Growth Indoleacetic Acid Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (6-chloro-1H-indol-1-yl)acetic acid

This guide provides a comprehensive overview of the spectroscopic properties of (6-chloro-1H-indol-1-yl)acetic acid, a molecule of interest in medicinal chemistry and drug development. Given the limited availability of published experimental spectra for this specific compound, this document establishes a predictive framework based on the analysis of structurally similar indole derivatives. Furthermore, it offers detailed, field-proven protocols for the acquisition and analysis of its spectroscopic data, enabling researchers to validate and expand upon the foundational information presented herein.

Molecular Structure and Predicted Spectroscopic Features

This compound possesses a core indole structure substituted at the 6-position with a chlorine atom and at the 1-position (the indole nitrogen) with an acetic acid moiety. This unique arrangement of functional groups dictates its characteristic spectroscopic fingerprint. The following sections outline the anticipated features in key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on established chemical shift ranges for substituted indoles and related acetic acid derivatives.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |